molecular formula C8H8N2OS B12348107 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-

Cat. No.: B12348107
M. Wt: 180.23 g/mol
InChI Key: FUJMQVAWQQHCQF-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- is a heterocyclic compound that contains an oxadiazole ring with a thione group at the 5-position and a phenyl group at the 3-position. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- typically involves the cyclization of corresponding amidoximes with thiocarbonyl compounds. One common method includes the reaction of an arylamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol.

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- can be compared with other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole-5-one, 3-phenyl-
  • 1,2,4-Oxadiazole-5-thione, 3-methyl-
  • 1,2,4-Oxadiazole-5-thione, 3-chlorophenyl-

Uniqueness

The presence of the thione group at the 5-position and the phenyl group at the 3-position gives 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- unique chemical and biological properties. It exhibits better hydrolytic and metabolic stability compared to its analogs, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

3-phenyl-1,2,4-oxadiazolidine-5-thione

InChI

InChI=1S/C8H8N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,12)

InChI Key

FUJMQVAWQQHCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(=S)ON2

Origin of Product

United States

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